4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol
Description
4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol: is a complex organic compound that belongs to the class of phenanthridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a phenol group attached to a tetrahydrobenzo[a]phenanthridine moiety, which contributes to its unique chemical properties.
Properties
IUPAC Name |
4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c25-17-12-9-16(10-13-17)23-20-8-4-3-7-19(20)22-18-6-2-1-5-15(18)11-14-21(22)24-23/h1-2,5-6,9-14,25H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOXIKCSJTUCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of azomethines of the 2-naphthylamine series with cyclohexanone . This reaction can be carried out without the need for preforming Schiff bases, making it a more straightforward approach. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The compound can be reduced to form different tetrahydro derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various tetrahydro derivatives.
Substitution: Halogenated or nitrated phenanthridine derivatives.
Scientific Research Applications
Fluorescent Sensing Applications
One of the prominent applications of this compound is in the field of fluorescent sensors. Research indicates that derivatives of tetrahydrobenzo[a]phenanthridin-5-ylphenol can exhibit twisted intramolecular charge transfer (TICT) properties. For instance, a study synthesized two variants differing in substituents at the para position, where one variant showed significant emission when coordinated with boron trifluoride in the presence of amines. This property allows for selective detection of aromatic primary amines such as anilines, making it a valuable tool for colorimetric and fluorescent discrimination .
Pharmaceutical Applications
The phenanthridine core structure has been extensively studied for its bioactive properties , including anticancer, antibacterial, and antiprotozoal activities. Compounds with similar structures have been shown to interact with biological targets effectively. For example, phenanthridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as therapeutic agents . The specific compound under discussion may also contribute to these therapeutic avenues given its structural similarities.
Optoelectronic Devices
The compound's unique electronic properties make it suitable for applications in optoelectronic devices , particularly in organic light-emitting diodes (OLEDs). Research indicates that compounds similar to 4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol can serve as effective hole transport materials in OLEDs due to their ability to facilitate charge transport while maintaining stability . The incorporation of such compounds into device architectures could enhance the efficiency and performance of OLEDs.
Case Study 1: Fluorescent Sensor Development
In a study published in 2019, researchers developed a fluorescent probe based on tetrahydrobenzo[a]phenanthridin-5-ylphenol that showed remarkable sensitivity towards aniline detection. The probe exhibited a significant increase in fluorescence intensity with increasing viscosity and formed stable complexes with boron and zinc ions. This research highlights the compound's potential as a selective sensor for environmental monitoring and safety applications .
Case Study 2: Anticancer Activity
A review on synthetic approaches to phenanthridine derivatives outlines various compounds that possess anticancer activity. The structural characteristics of tetrahydrobenzo[a]phenanthridin-5-ylphenol suggest that it may similarly exhibit cytotoxic effects against specific cancer types. Further studies are needed to evaluate its efficacy and mechanism of action against cancer cells .
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the tetrahydrobenzo[a]phenanthridine moiety can intercalate into DNA, disrupting its function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]phenanthridine: Another phenanthridine derivative with similar structural features.
Phenanthridinone: A compound with a similar core structure but different functional groups.
Uniqueness
4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is unique due to its specific combination of a phenol group and a tetrahydrobenzo[a]phenanthridine moiety
Biological Activity
4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.
The compound has the molecular formula and features a complex structure that includes a tetrahydrobenzo[a]phenanthridine moiety. Its synthesis typically involves multi-step organic reactions, often starting from simpler phenolic and nitrogen-containing precursors.
Antitumor Activity
Research indicates that derivatives of tetrahydrobenzo[a]phenanthridine exhibit significant antitumor properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death. One notable study reported an IC50 value of approximately 10 µM against breast cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Antibacterial Properties
The antibacterial activity of this compound has also been investigated. In vitro assays demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Anti-inflammatory Effects
In addition to its antibacterial and antitumor effects, this compound has shown promise in reducing inflammation. Studies utilizing animal models of inflammation indicated that treatment with the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Membrane Disruption : Interaction with bacterial membranes causing lysis.
- Cytokine Modulation : Inhibition of inflammatory pathways reducing cytokine production.
Case Studies
- Antitumor Study : A recent study evaluated the efficacy of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis .
- Antibacterial Evaluation : In another study focusing on its antibacterial properties, the compound was tested against various strains of bacteria. The results showed an inhibition zone diameter of 15 mm against S. aureus at a concentration of 100 µg/mL .
- Anti-inflammatory Research : An animal model was used to assess the anti-inflammatory effects where the compound was administered prior to inducing inflammation. The results showed a marked reduction in paw swelling compared to control groups .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for 4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol, and what critical parameters influence yield?
The compound is typically synthesized via multi-step reactions, including cyclization of tetrahydrobenzo[a]phenanthridine precursors followed by hydroxylation. Key steps involve Suzuki-Miyaura coupling for aryl group introduction and acid-catalyzed cyclization . Yield optimization depends on solvent polarity (e.g., DMF vs. ethanol), temperature control (80–120°C), and inert atmosphere (N₂/Ar) to prevent oxidation . Post-synthesis purification via column chromatography or recrystallization improves purity .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Parameters like unit cell dimensions (e.g., monoclinic system with a = 11.4002 Å, b = 10.2254 Å, c = 17.3674 Å, β = 106.188°) and R-factor values (e.g., R = 0.042) ensure accuracy . Complementary techniques like ¹H/¹³C NMR and FT-IR validate functional groups (e.g., phenolic -OH at ~3200 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
In vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cells) and enzyme inhibition studies (e.g., topoisomerase II) are standard. Dose-response curves (IC₅₀ values) and selectivity indices (vs. normal cells like HEK-293) provide initial activity profiles . In vivo models (e.g., murine xenografts) evaluate bioavailability and toxicity .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental data (e.g., NMR vs. XRD)?
Density Functional Theory (DFT) calculations reconcile structural mismatches by comparing theoretical and experimental NMR chemical shifts. For example, deviations in aromatic proton shifts may arise from solvent effects or crystal packing forces, which DFT can model using polarizable continuum models (PCM) . Molecular dynamics simulations further assess conformational stability .
Q. What strategies address contradictions in biological activity data across studies?
Contradictions may stem from assay conditions (e.g., serum concentration in cell cultures) or compound purity. Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. MTT) and characterize impurities via HPLC-MS . Dose-range refinement and metabolic stability studies (e.g., microsomal incubation) clarify false positives .
Q. How can synthetic yields be improved without compromising stereochemical integrity?
Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity during cyclization. Microwave-assisted synthesis reduces reaction time and side products . Chiral auxiliaries or asymmetric catalysis preserve stereochemistry in tetrahydrobenzo[a]phenanthridine scaffolds .
Q. What advanced analytical techniques ensure batch-to-batch consistency?
High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while differential scanning calorimetry (DSC) detects polymorphic variations . X-ray photoelectron spectroscopy (XPS) identifies surface impurities in crystalline batches .
Q. How is pharmacophore modeling applied to optimize bioactivity?
3D-QSAR models based on crystal structure data (e.g., torsion angles and hydrogen-bonding motifs) guide substituent modifications. For example, electron-withdrawing groups at the phenolic -OH enhance DNA intercalation efficacy . Molecular docking against target proteins (e.g., Bcl-2) validates binding modes .
Q. What safety protocols are critical during handling and disposal?
Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact (H303+H313+H333 warnings) . Neutralize phenolic waste with 10% NaOH before disposal. Store at 2–8°C in amber vials to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
